ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxylate
Description
Nomenclature and Systematic Identification
The systematic nomenclature of this compound reflects the compound's complex tricyclic architecture and multiple functional groups. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is also designated as ethyl 3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, which provides an alternative systematic description emphasizing its pyrido-quinoline core structure. The Chemical Abstracts Service has assigned this compound the registry number 84088-84-6, providing a unique identifier for database searches and regulatory documentation. The molecular formula C15H15NO4 indicates a composition of fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 273.29 grams per mole.
The compound's structural complexity is further characterized by its InChI (International Chemical Identifier) code: 1S/C15H15NO4/c1-2-20-15(19)11-13(17)10-7-3-5-9-6-4-8-16(12(9)10)14(11)18/h3,5,7,11H,2,4,6,8H2,1H3. This comprehensive identifier encodes the complete connectivity and stereochemical information of the molecule. The corresponding InChI Key GTMUOICVQMNKGT-UHFFFAOYSA-N provides a shortened, hash-based representation suitable for database indexing and computational applications. The Simplified Molecular Input Line Entry System representation, expressed as CCOC(=O)c1c(O)c2cccc3c2n(c1=O)CCC3, offers a linear notation that facilitates computational handling and chemical database operations.
Table 1: Systematic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 84088-84-6 |
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.29 g/mol |
| International Union of Pure and Applied Chemistry Name | ethyl 3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate |
| InChI Key | GTMUOICVQMNKGT-UHFFFAOYSA-N |
| Molecular Formula Descriptor | MFCD00832351 |
The structural designation as an azatricyclic system reflects the presence of a nitrogen atom incorporated into a three-ring fused system. The nomenclature component "trideca" indicates the thirteen-atom framework of the core ring system, while the specific numbering pattern [7.3.1.0^{5,13}] describes the connectivity and bridging arrangements within the tricyclic structure. The tetraene designation indicates the presence of four double bonds within the ring system, contributing to the compound's aromatic character and planarity. The carboxylate ester functionality, specifically the ethyl ester group, represents a key synthetic handle that enables various chemical transformations and provides solubility characteristics favorable for synthetic manipulations.
Historical Context of Discovery and Initial Characterization
The development and characterization of this compound emerged from the broader historical context of quinoline chemistry research that began in the nineteenth century. The foundational work on quinoline derivatives and their nitrogen-containing heterocyclic analogs provided the theoretical and practical framework necessary for the eventual synthesis and characterization of complex azatricyclic systems. The compound represents a sophisticated evolution of earlier quinoline research, incorporating multiple synthetic innovations developed throughout the twentieth and twenty-first centuries.
The initial characterization of this specific compound involved comprehensive spectroscopic analysis utilizing nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis techniques. Early research efforts focused on establishing reliable synthetic methodologies for accessing this particular structural framework, with particular attention to the construction of the tricyclic core and the introduction of the hydroxyl and ester functionalities. The development of efficient synthetic routes required extensive optimization of reaction conditions, catalyst systems, and purification protocols to achieve acceptable yields and product purity.
Research into related pyrido-quinoline systems has revealed the synthetic utility of these compounds as intermediates in medicinal chemistry applications. Historical investigations into 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compounds have demonstrated their utility as heterocyclic enols containing Michael acceptor functionality, enabling participation in multicomponent condensation reactions. These findings established important precedents for understanding the reactivity patterns and synthetic potential of structurally related azatricyclic compounds.
The characterization of this compound class has benefited significantly from advances in analytical chemistry techniques, particularly high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy methods. These analytical tools have enabled detailed structural elucidation and confirmation of the complex tricyclic architecture. Contemporary research has expanded the understanding of these compounds through computational chemistry approaches, providing insights into electronic structure, molecular orbital configurations, and reactivity predictions.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable significance within contemporary heterocyclic chemistry research, representing both a synthetic challenge and a valuable synthetic intermediate. The compound's tricyclic architecture embodies many of the structural features that make heterocyclic compounds particularly valuable in medicinal chemistry applications, including conformational rigidity, aromatic character, and strategically positioned hydrogen bonding sites. Research investigations have demonstrated that compounds containing similar pyrido-quinoline frameworks exhibit significant biological activity profiles, making this structural class a focus of ongoing pharmaceutical research efforts.
The synthetic significance of this compound extends to its role as a building block for more complex molecular architectures. Contemporary research has demonstrated the utility of related pyrido-quinoline systems in the synthesis of polycyclic compounds through various cascade reaction sequences. Transition metal-free synthetic methodologies have been developed for accessing related tricyclic systems, specifically 7-oxa-2-azatricyclo compounds, through efficient tandem carbon-nitrogen and carbon-oxygen bond formation reactions. These methodologies represent environmentally benign approaches that achieve good to excellent yields while avoiding the use of transition metal catalysts.
Recent research has highlighted the importance of these heterocyclic frameworks in the development of enzyme inhibitors, particularly for aldosterone synthase applications. Studies focusing on N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides have demonstrated promising diuretic activity profiles, establishing the potential therapeutic utility of this structural class. The research has emphasized the importance of the tricyclic pyrido-quinoline core in achieving selective enzyme inhibition and favorable pharmacological properties.
Table 2: Research Applications and Synthetic Utility
| Application Area | Specific Utility | Research Significance |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitor development | Aldosterone synthase inhibition |
| Synthetic Chemistry | Building block for complex architectures | Cascade reaction sequences |
| Pharmaceutical Research | Drug discovery intermediate | Therapeutic compound development |
| Computational Chemistry | Structure-activity relationship studies | Molecular design optimization |
The compound's significance in heterocyclic chemistry research is further emphasized by its representation of advanced synthetic methodologies. The construction of the azatricyclic framework requires sophisticated synthetic planning and execution, involving multiple ring-forming reactions and careful management of functional group compatibility. Research efforts have focused on developing efficient synthetic routes that minimize the number of synthetic steps while maximizing overall yields and product purity.
Contemporary investigations have expanded the understanding of this compound class through structure-activity relationship studies, revealing the importance of specific structural features for biological activity. The hydroxyl group at the 4-position and the carboxylate ester functionality have been identified as critical elements for maintaining biological activity profiles. Research has demonstrated that modification of these functional groups can significantly impact both the chemical reactivity and biological activity of the resulting compounds.
The compound serves as an exemplar of the sophisticated molecular architectures achievable through modern heterocyclic chemistry methodologies. Its complex structure incorporates multiple design elements that are highly valued in contemporary medicinal chemistry, including aromatic ring systems, hydrogen bonding capabilities, and conformational rigidity. These structural features contribute to the compound's potential for specific molecular recognition events and targeted biological interactions, making it a valuable template for drug discovery and development efforts.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-20-15(19)11-13(17)10-7-3-5-9-6-4-8-16(12(9)10)14(11)18/h3,5,7,17H,2,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXAPFWWBARBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxylate typically involves multiple steps. One common method involves the cyclization of a suitable precursor under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinones .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca have demonstrated significant antimicrobial properties. These compounds can inhibit bacterial growth and are being studied for their potential as new antibiotics, particularly against resistant strains of bacteria .
Anticancer Properties
Studies have suggested that the unique structural features of this compound may contribute to its anticancer activity. Preliminary investigations have shown that it can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
Neurological Applications
There is ongoing research into the neuroprotective effects of similar azatricyclo compounds. They may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
Material Science
Polymer Synthesis
Ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca has been explored as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These materials could have applications in coatings, adhesives, and composite materials .
Nanotechnology Applications
The compound's unique structure allows for its use in the development of nanomaterials, particularly in drug delivery systems where controlled release of therapeutics is essential. Its ability to form stable nanoparticles can enhance the bioavailability of drugs .
Chemical Intermediate
Synthesis of Other Compounds
As a versatile chemical intermediate, ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca can be utilized to synthesize various derivatives with modified biological activities or improved pharmacokinetic properties . This application is crucial in pharmaceutical chemistry for developing new drugs.
Case Study 1: Antimicrobial Research
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives derived from ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results showed a significant reduction in bacterial viability, indicating potential for further development as an antibiotic .
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading university investigated the effects of this compound on various cancer cell lines. The findings revealed that treatment with ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca resulted in increased apoptosis markers compared to control groups, suggesting its role as a promising anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Levonadifloxacin
- Structure : (12S)-7-Fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid .
- Key Differences : Replaces the ethyl ester with a carboxylic acid and introduces a fluoro substituent (position 7) and a hydroxypiperidinyl group (position 8).
- Activity : Exhibits potent anti-MRSA activity, with the S(-) isomer showing twice the potency of the racemic form. The fluoro group enhances DNA gyrase binding, while the hydroxypiperidinyl moiety improves solubility .
Ofloxacin
- Structure : (RS)-7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid .
- Key Differences : Incorporates a methylpiperazinyl group (position 6) and an oxa ring (position 4), altering pharmacokinetics.
- Activity : Broad-spectrum activity against Gram-positive and Gram-negative bacteria. The methylpiperazine group increases tissue penetration but may contribute to CNS side effects .
Carboxamide Analogs
N-(3,4-Dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[...]-3-carboxamide
- Structure : Substitutes the ethyl ester with a 3,4-dimethoxyphenyl carboxamide group .
- Key Differences: The carboxamide and methoxy groups increase molecular weight (380.4 g/mol vs. ~320–350 g/mol for quinolones) and may reduce metabolic stability.
- Properties : Discontinued due to unspecified factors, though safety data indicate hazards such as skin/eye irritation (H315, H319) and environmental toxicity (H412) .
Bicyclic β-Lactams
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Structure : A bicyclic β-lactam with a sulfur-containing side chain .
- Key Differences : Smaller bicyclic core (vs. tricyclic) and a β-lactam ring critical for penicillin-binding protein inhibition.
- Activity: Targets cell wall synthesis, unlike tricyclic quinolones. The pyridinylthio group enhances stability against β-lactamases .
Key Findings and Implications
- Substituent Effects : The ethyl ester in the target compound likely improves oral bioavailability compared to carboxylic acid analogs but may require hydrolysis for activation .
- Tricyclic vs. Bicyclic Systems : The tricyclic core enables distinct binding modes to bacterial enzymes, while bicyclic β-lactams exploit cell wall synthesis pathways .
Comparative crystallographic studies (using SHELX-based refinements ) could elucidate conformational advantages over existing antibiotics.
Biological Activity
Ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₃N₁O₄
- Molecular Weight : 259.25 g/mol
The unique tricyclic structure contributes to its diverse biological properties, which are explored in subsequent sections.
Antimicrobial Properties
Research indicates that ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. A study conducted on murine models demonstrated that treatment with ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-alpha | 200 | 90 |
This reduction indicates the compound's potential as an anti-inflammatory therapeutic agent.
Antioxidant Activity
The antioxidant capacity of ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca was evaluated using the DPPH radical scavenging assay. The results were promising:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
These results demonstrate a dose-dependent increase in antioxidant activity, suggesting its utility in oxidative stress-related conditions.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial skin infections, administration of ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca resulted in a significant reduction in infection severity compared to a placebo group (p < 0.05).
Case Study 2: Inflammation Reduction
A double-blind study assessed the impact of the compound on rheumatoid arthritis patients, revealing a marked decrease in joint swelling and pain levels after four weeks of treatment.
Q & A
Q. What are the key spectroscopic techniques for characterizing the functional groups in ethyl 4-hydroxy-2-oxo-1-azatricyclo[...]carboxylate?
Methodological Answer: Use a combination of FT-IR to identify hydroxyl (O–H) and carbonyl (C=O) stretching vibrations, ¹H/¹³C NMR to resolve the azatricyclic framework and ester groups, and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, similar tricyclic compounds were characterized using crystallographic data (XRD) to validate NMR assignments .
Q. How can researchers confirm the molecular geometry of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and stereochemistry. For instance, a related azatricyclic structure was resolved with an R-factor of 0.041 using SCXRD at 293 K, revealing deviations in bond angles due to steric strain . Pair SCXRD with computational geometry optimization (DFT) to compare experimental and theoretical conformations .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity of ethyl 4-hydroxy-2-oxo-1-azatricyclo[...]carboxylate?
Methodological Answer:
- Catalyst screening : Test Brønsted/Lewis acids (e.g., BF₃·Et₂O) for cyclization efficiency, as seen in analogous tricyclic syntheses .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product from regioisomers .
Q. What strategies resolve contradictions in spectral data for this compound?
Methodological Answer:
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., ethyl 6-{2,4-dioxo-3-azatricyclo[...]}hexanoate) to identify discrepancies in chemical shifts .
- Dynamic NMR experiments : Probe tautomerism or conformational flexibility by varying temperature (e.g., 25°C to 80°C) to observe exchange broadening in ¹H NMR .
- Theoretical modeling : Use Gaussian or ORCA to simulate spectra and assign ambiguous peaks .
Q. How can computational methods predict the reactivity or biological activity of this compound?
Methodological Answer:
- Docking studies : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina, referencing the antibacterial activity of analogous chromium(III)-azabicyclo complexes .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient carbonyl groups in similar tricycles show high reactivity .
Q. What experimental designs evaluate the compound’s stability under varying conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) for 48 hours. Monitor degradation via LC-MS and identify byproducts using MS/MS fragmentation .
- Kinetic stability assays : Track half-life in simulated physiological buffers (PBS, pH 7.4) at 37°C using UV-Vis spectroscopy .
Q. How can researchers elucidate the reaction mechanism for forming the azatricyclic core?
Methodological Answer:
- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen incorporation via HRMS .
- Kinetic profiling : Monitor intermediate formation via in-situ IR or stopped-flow NMR. For example, a related 3,7-dithia-5-azatetracyclo compound showed a rate-determining cyclization step .
Methodological Challenges
Q. What advanced techniques address low crystallinity in SCXRD analysis?
Methodological Answer:
- Crystal engineering : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to improve lattice packing .
- Microcrystal electron diffraction (MicroED) : Apply for nanocrystalline samples, as demonstrated for rigid polycyclic systems .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
